1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone is a synthetic compound that combines structural elements of thiazole, pyrrole, and pyrrolidine rings
Preparation Methods
Synthetic routes and reaction conditions: To synthesize 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone, a multi-step synthetic route is usually required. This might involve the formation of the thiazole ring through a reaction between a thiourea derivative and a halogenated ketone or aldehyde, followed by the addition of pyrrole and pyrrolidine components through condensation reactions.
Industrial production methods: Industrial-scale production would rely on optimizing these reaction conditions to ensure high yield and purity. This might involve the use of robust catalysts and controlled reaction environments to mitigate any by-products or unwanted side reactions.
Chemical Reactions Analysis
Types of reactions: 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone can undergo various chemical reactions such as oxidation, reduction, and substitution.
Common reagents and conditions:
Oxidation: Typically requires oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes nucleophiles or electrophiles depending on the desired substitution pattern, under basic or acidic catalysis.
Major products formed: The products vary based on the specific reaction. Oxidation might yield sulfoxides or sulfones from the thiazole ring, while reduction could lead to the formation of alcohols or amines from corresponding ketone or imine groups.
Scientific Research Applications
Chemistry: Serves as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Biology: Could act as a probe or inhibitor in biological studies, targeting specific enzymes or pathways.
Medicine: Potential therapeutic agent due to its unique chemical properties, possibly targeting neurological disorders or infections.
Industry: May be used in the creation of novel materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The compound’s mechanism of action would depend on its interaction with biological targets. This could involve binding to specific receptors or enzymes, inhibiting or activating them, thereby modulating biochemical pathways. Its thiazole and pyrrole components might contribute to binding affinity and specificity, affecting pathways such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Compared to other thiazole or pyrrole-containing compounds, 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone stands out due to the presence of all three structural motifs. Similar compounds might include:
Thiazole derivatives: Often known for their antimicrobial and antifungal activities.
Pyrrole derivatives: Common in medicinal chemistry, known for their anti-inflammatory and anticancer properties.
Pyrrolidine derivatives: Frequently explored for their neurological effects, particularly in cognitive enhancement.
This article gives you a snapshot of the intricate world of this compound and highlights its significance in various scientific fields.
Properties
IUPAC Name |
1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-5-13-16(11(3)22)10(2)19-17(13)14-9-24-18(20-14)15-7-6-8-21(15)12(4)23/h9,15,19H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBXPNGJKZPEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C2=CSC(=N2)C3CCCN3C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.